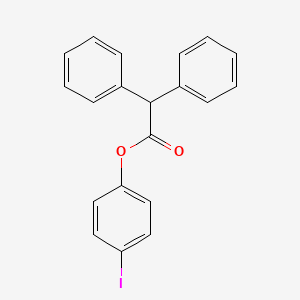

4-Iodophenyl 2,2-diphenylacetate

Description

4-Iodophenyl 2,2-diphenylacetate is an ester derivative of 2,2-diphenylacetic acid (benzilic acid), where the hydroxyl group is replaced by a 4-iodophenyl moiety. The diphenylacetate backbone is a common feature in ligands studied for pharmaceutical applications, particularly targeting acetylcholine receptors or acting as enzyme substrates . The iodine substituent at the para position introduces steric bulk and polarizability, influencing physicochemical properties and biological interactions.

Properties

IUPAC Name |

(4-iodophenyl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15IO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVJOOWHUJQQPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2,2-diphenylacetate typically involves the reaction of 4-iodophenol with 2,2-diphenylacetic acid under esterification conditions. This process can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2,2-diphenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodophenyl group can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl groups.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted phenyl derivatives.

Scientific Research Applications

4-Iodophenyl 2,2-diphenylacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

Biology: Investigated for its potential interactions with biological molecules and its role in biochemical assays.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2,2-diphenylacetate involves its interaction with specific molecular targets. The iodophenyl group can participate in electrophilic aromatic substitution reactions, while the diphenylacetate moiety can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-iodophenyl 2,2-diphenylacetate with its bromo- and nitro-substituted analogs, as well as a methyl ester derivative for context:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Melting Point (°C) | Density (g/cm³) | CAS RN |

|---|---|---|---|---|---|---|

| This compound* | C₂₀H₁₅IO₂ | 430.24 | Iodine | ~270 (estimated) | ~1.7 (estimated) | Not reported |

| 4-Bromophenyl 2,2-diphenylacetate | C₂₀H₁₅BrO₂ | 383.24 | Bromine | Not reported | Not reported | 58241-11-5 |

| 4-Nitrophenyl 2,2-diphenylacetate | C₂₀H₁₅NO₄ | 341.34 | Nitro | Not reported | Not reported | Not reported |

| Methyl (4-iodophenyl)acetate | C₉H₉IO₂ | 276.07 | Iodine | 271.9 | 1.680 | 63349-52-0 |

*Estimated values based on methyl ester data and bromo analog trends .

Key Observations:

- Molecular Weight and Density: The iodine substituent increases molecular weight and density compared to bromine or nitro groups due to iodine’s higher atomic mass (127 vs. 80 for Br). Methyl (4-iodophenyl)acetate has a density of 1.680 g/cm³ , suggesting the bulkier diphenylacetate analog would have a similar or higher density.

- Melting Point: The methyl ester derivative melts at 271.9°C , likely due to iodine’s polarizability enhancing intermolecular forces. The diphenylacetate analog may exhibit a comparable or higher melting point.

Reactivity and Biocatalytic Interactions

- Steric Effects: The 2,2-diphenylacetate group introduces significant steric hindrance, which impacts enzymatic hydrolysis. For example, in biocatalytic studies, para-substituents like nitro or halogens influence reaction rates via steric and electronic effects . Larger substituents (e.g., iodine) may slow hydrolysis compared to smaller groups like nitro.

- Taft Linear Free-Energy Relationships (LFER): Studies on nitrophenyl esters demonstrate that steric parameters (Es) correlate with enzymatic activity. Iodine’s larger size may reduce binding efficiency in lipase or trypsin active sites compared to bromine or hydrogen .

Research Findings and Limitations

- Gaps in Data: Direct experimental data for this compound (e.g., melting point, crystallinity) are lacking, necessitating extrapolation from smaller analogs.

Biological Activity

4-Iodophenyl 2,2-diphenylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological effects is crucial for exploring its applications in drug development and therapeutic interventions. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom on the phenyl ring and two phenyl groups attached to the acetic acid moiety. This unique structure contributes to its biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : By binding to the active sites of enzymes, it can inhibit their function, thereby affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Preliminary data suggest that it may have cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating effective antimicrobial properties.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound displayed an IC50 value of 15 µM after 48 hours of treatment, suggesting a dose-dependent cytotoxic effect.

Data Table: Summary of Biological Activities

Research Findings

Recent studies have focused on optimizing the synthesis of related compounds to enhance biological activity. For instance, derivatives of this compound have been synthesized and tested for improved potency against target enzymes involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.